N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide
Description
N-[4-(3-Carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide is a carbazole-derived acetamide compound characterized by a carbazole moiety linked to a phenylacetamide group via a 2-hydroxypropoxy bridge. The carbazole ring, a tricyclic aromatic system, is known for its pharmacological versatility, including anticancer, antiviral, and neuroprotective activities .
Properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)24-17-10-12-19(13-11-17)28-15-18(27)14-25-22-8-4-2-6-20(22)21-7-3-5-9-23(21)25/h2-13,18,27H,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCYMKGYKNDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide, also known by its chemical name and CAS number 324773-69-5, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, potential as an anti-cancer agent, and its interactions with various biological targets.
Structure and Properties
This compound is characterized by a carbazole moiety linked to a phenyl group through a hydroxypropoxy chain. The structural formula can be represented as:
This molecular structure is essential for its interaction with various biological targets.
Neuroprotective Activity
Research indicates that this compound exhibits neuroprotective effects. A study highlighted its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and differentiation.
Key Findings:
- Mechanism : The compound activates the PI3K/Akt signaling pathway, which plays a pivotal role in cell survival.
- Cell Models : In vitro studies using neuronal cell lines demonstrated reduced cell death when treated with this compound under stress conditions .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
Case Studies:
- Breast Cancer : In a series of experiments, the compound showed significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting a possible mechanism involving the modulation of cyclin-dependent kinases (CDKs) .
Interaction with Biological Targets
The compound's interaction with specific receptors has been a focal point of research. It has been shown to engage with β-adrenoceptors, which are crucial in various physiological processes.
Biological Activity Table
Pharmacokinetics and ADMET Profile
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Studies evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile suggest favorable characteristics for further development.
Key Pharmacokinetic Findings:
- Absorption : High bioavailability observed in animal models.
- Metabolism : Primarily metabolized through liver enzymes.
- Excretion : Renal excretion noted as a primary route.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbazole Derivatives with Halogen Substituents
The dibromo analog, N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide (), differs by the addition of bromine atoms at the 3- and 6-positions of the carbazole ring. Bromination increases molecular weight and lipophilicity, which may enhance membrane permeability or alter binding to hydrophobic pockets in biological targets. Halogenation is a common strategy to improve potency or metabolic stability in drug design, suggesting this derivative could exhibit distinct pharmacokinetic or activity profiles compared to the non-halogenated parent compound .
| Feature | N-[4-(3-Carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide | N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide |
|---|---|---|
| Carbazole Substituents | None | 3,6-Dibromo |
| Molecular Weight | ~424 g/mol (estimated) | ~582 g/mol (estimated) |
| Lipophilicity (LogP) | Lower | Higher (due to bromine) |
Tetrahydrocarbazole-Based Acetamides
Tetrahydrocarbazole derivatives, such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide (), feature a partially saturated carbazole ring. The synthesis of these compounds involves reductive steps to achieve the tetrahydro scaffold, followed by characterization via IR, NMR, and mass spectrometry. Compared to the fully aromatic carbazole in the parent compound, tetrahydro derivatives may exhibit improved solubility but reduced π-π stacking interactions, impacting efficacy .
Plant-Derived Acetamide Analogs
Compounds such as N-(4-(1H-pyrazol-1-yl)phenyl)acetamide and chlorinated derivatives () lack the carbazole moiety but share the acetamide-phenyl backbone. These simpler structures, isolated from Agriophyllum squarrosum, are associated with analgesic and antipyretic activities (e.g., paracetamol analogs).
Acetamide/Benzamide Derivatives with Varied Substituents
Examples like N-[3-(bis(2-hydroxyethyl)amino)phenyl]benzamide () demonstrate structural diversity in acetamide/benzamide scaffolds. These compounds incorporate hydrophilic groups (e.g., hydroxyethyl or methylsulfonyl) that enhance water solubility. However, the lack of a carbazole system reduces their capacity for aromatic stacking, a critical feature for DNA intercalation or protein binding. The parent compound’s 2-hydroxypropoxy linker may offer a balance between hydrophilicity and aromatic interactions, optimizing bioavailability .
Carbazole-Ethyl-Aniline Derivatives
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline () replaces the 2-hydroxypropoxy-phenylacetamide group with an ethyl-aniline sulfonyl chain. Crystal structure analysis reveals intermolecular N–H···O hydrogen bonding, a feature shared with the parent compound’s hydroxypropoxy group, which may influence solid-state stability or solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, carbazole derivatives can undergo substitution under alkaline conditions (e.g., using 2-pyridinemethanol as a nucleophile) . Reduction steps may employ iron powder under acidic conditions, while condensation with acetamide groups requires activating agents. Optimizing pH, temperature, and catalyst selection (e.g., for regioselectivity) is critical. Evidence from structurally similar compounds suggests yields improve with controlled stoichiometry and inert atmospheres .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : To confirm the presence of the carbazole aromatic protons (δ 7.5–8.5 ppm) and the acetamide methyl group (δ 2.1 ppm) .
- IR : Look for carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks aligned with the compound’s monoisotopic mass (e.g., 529.984 Da for dibromo analogs) .
Q. What analytical techniques are suitable for purity assessment and quality control?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. For related acetamide derivatives, reverse-phase C18 columns and acetonitrile/water gradients resolve impurities . Quantify related substances via spiked calibration curves, adhering to pharmacopeial guidelines .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the biological targets of this compound?
- Methodology :
- Target selection : Prioritize receptors implicated in carbazole pharmacology (e.g., kinases, neurotransmitter receptors) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields adjusted for halogen bonds (if brominated analogs are studied) .
- Validation : Cross-reference docking scores with experimental binding assays (e.g., surface plasmon resonance) .
Q. How should researchers address conflicting bioactivity data in SAR studies of carbazole-acetamide hybrids?
- Methodology :
- Data normalization : Account for variations in assay conditions (e.g., cell line viability, incubation time).
- Structural analogs : Compare with derivatives like N-[4-(2-chloropropanoyl)phenyl]acetamide, which show anticonvulsant and cytotoxic profiles .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to isolate target-specific effects .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the hydroxyl or acetamide positions .
- Nanocarriers : Encapsulate in PEGylated liposomes to enhance plasma stability, as demonstrated for similar carbazole derivatives .
- Co-solvents : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro testing to avoid cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
